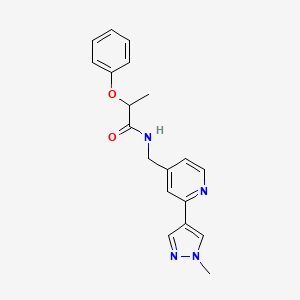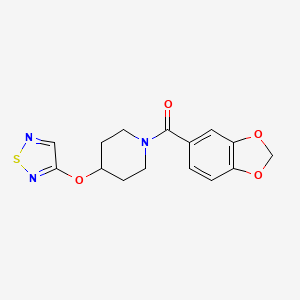
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a complex organic compound that features a unique combination of benzodioxole, thiadiazole, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling with piperidine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.
化学反応の分析
Types of Reactions: 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.
作用機序
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)pyrrolidine
- 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)morpholine
Comparison: Compared to similar compounds, 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine may exhibit unique properties due to the presence of the piperidine ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a compound of particular interest in various research fields.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-14-8-16-23-17-14/h1-2,7-8,11H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHYNGKAKGFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)
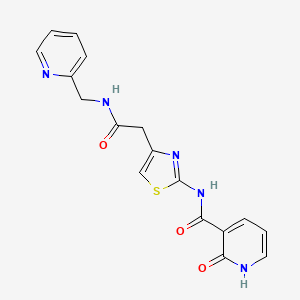
![2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2557207.png)
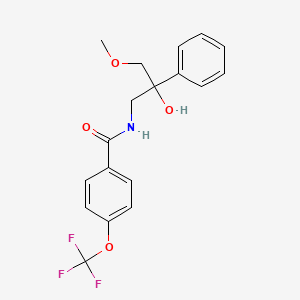
![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2557210.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2557211.png)
![4-{5-(allylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}-1-[(4-chlorophenyl)sulfonyl]piperidine](/img/structure/B2557214.png)
![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
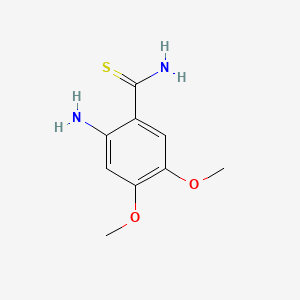
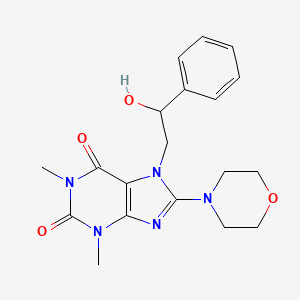
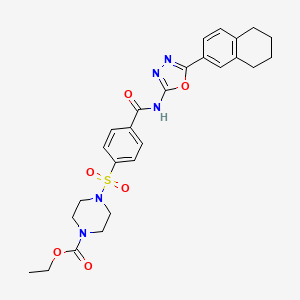
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
